3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride 3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13764853
InChI: InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13;/h8,12H,4-7H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)N1CCNC(C1)CF.Cl
Molecular Formula: C10H20ClFN2O2
Molecular Weight: 254.73 g/mol

3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride

CAS No.:

Cat. No.: VC13764853

Molecular Formula: C10H20ClFN2O2

Molecular Weight: 254.73 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride -

Specification

Molecular Formula C10H20ClFN2O2
Molecular Weight 254.73 g/mol
IUPAC Name tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13;/h8,12H,4-7H2,1-3H3;1H
Standard InChI Key NIMDBUSKGQTAJU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNC(C1)CF.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCNC(C1)CF.Cl

Introduction

Chemical and Physical Properties

The compound’s molecular architecture combines a piperazine backbone with strategic substituents that influence its physicochemical behavior. Key properties include:

PropertyValue/Description
Molecular FormulaC₁₀H₂₀ClFN₂O₂
Molecular Weight254.73 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in polar solvents
StabilityStable under inert conditions

The fluoromethyl group (-CH₂F) introduces electronegativity and steric effects, while the tert-butyl ester enhances lipophilicity. These traits facilitate interactions with biological targets and improve metabolic stability. Comparative analysis with its trifluoromethyl analog (C₁₀H₁₇F₃N₂O₂, MW 254.25 g/mol) reveals minor differences in molecular weight but significant divergences in electronic properties due to the stronger electron-withdrawing nature of -CF₃ .

Synthesis and Preparation

The synthesis of 3-fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride involves a multi-step protocol:

  • Fluoromethylation: A piperazine derivative reacts with a fluoromethylating agent (e.g., fluoromethyl iodide) under basic conditions to introduce the -CH₂F group.

  • Esterification: The intermediate undergoes reaction with tert-butyl chloroformate to form the tert-butyl ester.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing crystallinity and stability.

Industrial-scale production employs automated reactors and continuous flow systems to maintain consistency. Quality control utilizes high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify purity (>95%). In contrast, trifluoromethyl analogs require harsher fluorinating agents, such as trifluoromethyl phenyl halides, and palladium-catalyzed cross-coupling reactions .

Applications in Pharmaceutical Research

As a synthetic intermediate, this compound enables access to diverse piperazine-based scaffolds. Key applications include:

  • Drug Discovery: The piperazine moiety is prevalent in antipsychotics, antidepressants, and antiviral agents. Functionalization at the 3-position allows tuning of target affinity and pharmacokinetics.

  • Enzyme Inhibition: Preliminary studies suggest derivatives modulate enzyme activity, though specific targets remain under investigation.

  • Agrochemical Development: Analogous compounds show promise in pesticide formulation due to their stability and bioactivity .

Comparative Analysis with Trifluoromethyl Analogs

Substituting -CH₂F with -CF₃ alters electronic and steric profiles:

Parameter3-Fluoromethyl Derivative3-Trifluoromethyl Derivative
Molecular Weight254.73 g/mol254.25 g/mol
Electron EffectModerate electron withdrawalStrong electron withdrawal
Lipophilicity (LogP)LowerHigher
BioavailabilityModerateEnhanced

The trifluoromethyl analog’s superior metabolic stability and membrane permeability make it more suitable for drug candidates, while the fluoromethyl variant offers a balance of reactivity and synthetic accessibility .

Recent Research Developments

Recent studies (2024–2025) focus on optimizing synthetic routes and exploring novel applications:

  • Green Chemistry Approaches: Solvent-free reactions and catalytic fluoromethylation reduce environmental impact.

  • Structure-Activity Relationships (SAR): Modifications at the 3-position correlate with improved binding to serotonin receptors, suggesting potential neurological applications.

  • Hybrid Molecules: Conjugation with quinoline or triazole moieties enhances anticancer activity in preclinical models .

Despite progress, mechanistic insights into its biological interactions remain limited, underscoring the need for further investigation.

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